4,5-Dimethyl-2-(4-(2-propyl)-phenyl)-oxazole 3-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oxazole, 4,5-dimethyl-2-[4-(1-methylethyl)phenyl]-, 3-oxide is a heterocyclic organic compound that belongs to the oxazole family. Oxazoles are characterized by a five-membered ring containing one oxygen and one nitrogen atom. This particular compound is notable for its unique structure, which includes two methyl groups and a 4-(1-methylethyl)phenyl group, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of oxazole derivatives, including Oxazole, 4,5-dimethyl-2-[4-(1-methylethyl)phenyl]-, 3-oxide, typically involves the cyclodehydration of β-hydroxy amides. One common method employs reagents such as Burgess’ reagent, the Mitsunobu reagent, Martin sulfurane, Ph2-SO-Tf2O, and PPh3-CCl4 . Another approach involves the use of fluorinating reagents like diethylaminosulfur trifluoride (DAST) and Deoxo-Fluor® . The oxidative aromatization of oxazolines to oxazoles can be achieved using reagents such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and bromotrichloromethane .
Industrial Production Methods
In industrial settings, the synthesis of oxazole derivatives can be optimized using flow chemistry techniques. For example, the rapid flow synthesis of oxazolines and their subsequent oxidation to oxazoles can be performed using commercial manganese dioxide packed in a reactor . This method offers advantages in terms of safety, efficiency, and product purity.
Chemical Reactions Analysis
Types of Reactions
Oxazole, 4,5-dimethyl-2-[4-(1-methylethyl)phenyl]-, 3-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxazole derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the oxazole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the oxazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Manganese dioxide, bromotrichloromethane, and DBU.
Reducing agents: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution reagents: Halogens, alkylating agents, and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield various oxazole derivatives, while substitution reactions can introduce new functional groups to the oxazole ring.
Scientific Research Applications
Oxazole, 4,5-dimethyl-2-[4-(1-methylethyl)phenyl]-, 3-oxide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of Oxazole, 4,5-dimethyl-2-[4-(1-methylethyl)phenyl]-, 3-oxide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Aleglitazar: An antidiabetic compound containing an oxazole moiety.
Ditazole: A platelet aggregation inhibitor with an oxazole structure.
Mubritinib: A tyrosine kinase inhibitor that includes an oxazole ring.
Oxaprozin: A COX-2 inhibitor with an oxazole component.
Uniqueness
Oxazole, 4,5-dimethyl-2-[4-(1-methylethyl)phenyl]-, 3-oxide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its structure allows for targeted interactions with molecular targets, making it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C14H17NO2 |
---|---|
Molecular Weight |
231.29 g/mol |
IUPAC Name |
4,5-dimethyl-3-oxido-2-(4-propan-2-ylphenyl)-1,3-oxazol-3-ium |
InChI |
InChI=1S/C14H17NO2/c1-9(2)12-5-7-13(8-6-12)14-15(16)10(3)11(4)17-14/h5-9H,1-4H3 |
InChI Key |
NKIQLQNQMMVKNS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC(=[N+]1[O-])C2=CC=C(C=C2)C(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.